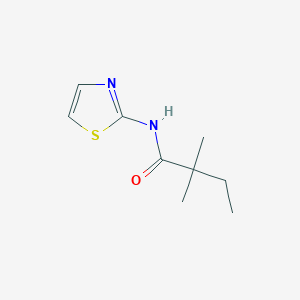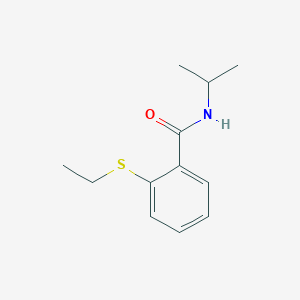![molecular formula C15H22N2O4S B11170857 N-[4-(butylsulfamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B11170857.png)
N-[4-(butylsulfamoyl)phenyl]oxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(butylsulfamoyl)phenyl]oxolane-2-carboxamide is a chemical compound with the molecular formula C15H22N2O4S and a molecular weight of 326.41 g/mol It is known for its unique structure, which includes a butylsulfamoyl group attached to a phenyl ring, and an oxolane-2-carboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butylsulfamoyl)phenyl]oxolane-2-carboxamide typically involves the reaction of 4-(butylsulfamoyl)aniline with oxolane-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(butylsulfamoyl)phenyl]oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Applications De Recherche Scientifique
N-[4-(butylsulfamoyl)phenyl]oxolane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of N-[4-(butylsulfamoyl)phenyl]oxolane-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in inflammation and microbial growth, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(butylamino)sulfonyl]phenyl]oxolane-2-carboxamide
- N-[4-(methylsulfamoyl)phenyl]oxolane-2-carboxamide
- N-[4-(ethylsulfamoyl)phenyl]oxolane-2-carboxamide
Uniqueness
N-[4-(butylsulfamoyl)phenyl]oxolane-2-carboxamide stands out due to its specific butylsulfamoyl group, which imparts unique chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs .
Propriétés
Formule moléculaire |
C15H22N2O4S |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
N-[4-(butylsulfamoyl)phenyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C15H22N2O4S/c1-2-3-10-16-22(19,20)13-8-6-12(7-9-13)17-15(18)14-5-4-11-21-14/h6-9,14,16H,2-5,10-11H2,1H3,(H,17,18) |
Clé InChI |
HRIKMRNGFPVAKJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide](/img/structure/B11170786.png)

![N-[4-(tert-butylsulfamoyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B11170794.png)
![N-[4-({4-[(2-phenylethyl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B11170800.png)

![2-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B11170816.png)
![Ethyl 4-methyl-2-[(4-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11170826.png)
![1-Cyclohexyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11170839.png)
![2-(4-bromophenyl)-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B11170840.png)
![Benzoic acid, 4-[1-oxo-2-(2-thienyl)ethylamino]-, methyl ester](/img/structure/B11170843.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11170849.png)


